molecular formula C20H20N2O3 B12616774 N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide CAS No. 919769-11-2

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide

Cat. No.: B12616774
CAS No.: 919769-11-2
M. Wt: 336.4 g/mol
InChI Key: WUDPCRCMCYFSAK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide is an organic compound that features a nitrophenyl group and a phenylcyclohexenyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide typically involves a multi-step process. One common method starts with the nitration of phenylcyclohexene to introduce the nitro group. This is followed by the acylation of the nitrophenyl compound with acetic anhydride to form the acetamide linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-phenylacetamide: Lacks the cyclohexenyl group, resulting in different reactivity and applications.

    N-(4-aminophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

Uniqueness

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide is unique due to the combination of its nitrophenyl and phenylcyclohexenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

919769-11-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c23-20(21-18-10-12-19(13-11-18)22(24)25)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-6,10-13,17H,7-9,14H2,(H,21,23)

InChI Key

WUDPCRCMCYFSAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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